molecular formula C6H8N2O3 B1236517 (S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid

(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid

Cat. No. B1236517
M. Wt: 156.14 g/mol
InChI Key: HEXMLHKQVUFYME-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid is a member of imidazoles. It is a conjugate acid of a 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide.

Scientific Research Applications

1. Crystallography and Molecular Structure

  • (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate : This compound, closely related to the one , has a zwitterionic structure with intermolecular hydrogen bonds, useful in studying molecular interactions and crystal structures (Okabe & Adachi, 1999).

2. Synthesis and Transformation

  • Synthesis of 1H-imidazole 3-oxides : Research on creating new optically active 1H-imidazole 3-oxides demonstrates the versatility of similar imidazole compounds in synthesizing diverse chemical structures (Jasiński et al., 2008).
  • Bis[2-hydroxy-3-(1H-imidazol-4-yl)propionato]cobalt(II) : Another closely related compound, used in coordination chemistry, shows potential in creating complex molecular frameworks (Okabe & Adachi, 1999).

3. Anticancer and Antimicrobial Activity

  • Thiazolone derivatives study : Compounds with structural similarity to (S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid have been examined for their anticancer and antimicrobial potentials, showcasing the therapeutic possibilities of such structures (Pansare et al., 2019).

4. Biochemical Analysis and Detection

  • Gas chromatographic methods : Derivatives of imidazolinone, similar in structure, have been used to develop efficient gas chromatographic methods for the analysis of herbicides, indicating applications in analytical chemistry (Anisuzzaman et al., 2000).

properties

Product Name

(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

3-[(4S)-5-oxo-1,4-dihydroimidazol-4-yl]propanoic acid

InChI

InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11)/t4-/m0/s1

InChI Key

HEXMLHKQVUFYME-BYPYZUCNSA-N

Isomeric SMILES

C1=N[C@H](C(=O)N1)CCC(=O)O

Canonical SMILES

C1=NC(C(=O)N1)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid
Reactant of Route 2
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid
Reactant of Route 3
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid
Reactant of Route 4
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid
Reactant of Route 5
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid
Reactant of Route 6
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid

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